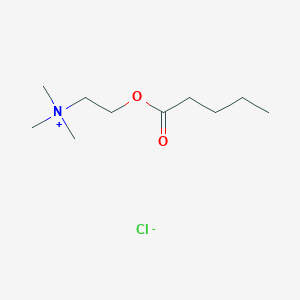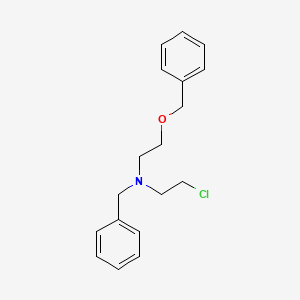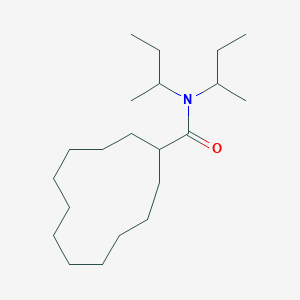
N,N-Di(butan-2-yl)cyclododecanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di(butan-2-yl)cyclododecanecarboxamide is a chemical compound with the molecular formula C20H39NO. It is known for its unique structure, which includes a cyclododecane ring and two butan-2-yl groups attached to the nitrogen atom of the carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)cyclododecanecarboxamide typically involves the reaction of cyclododecanecarboxylic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di(butan-2-yl)cyclododecanecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid derivatives
Reduction: Cyclododecanemethylamine derivatives
Substitution: Substituted cyclododecanecarboxamides
Aplicaciones Científicas De Investigación
N,N-Di(butan-2-yl)cyclododecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Di(butan-2-yl)cyclododecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Di(butan-2-yl)cyclododecanecarboxamide
- N,N-Di(butan-2-yl)cyclododecanecarboxylate
- N,N-Di(butan-2-yl)cyclododecanecarboximidate
Uniqueness
This compound stands out due to its unique cyclododecane ring structure and the presence of two butan-2-yl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
91424-69-0 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
N,N-di(butan-2-yl)cyclododecanecarboxamide |
InChI |
InChI=1S/C21H41NO/c1-5-18(3)22(19(4)6-2)21(23)20-16-14-12-10-8-7-9-11-13-15-17-20/h18-20H,5-17H2,1-4H3 |
Clave InChI |
NURWJWHAPJXEFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)C1CCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
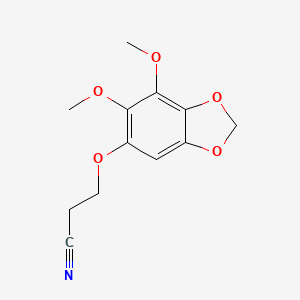
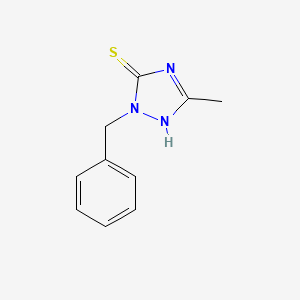
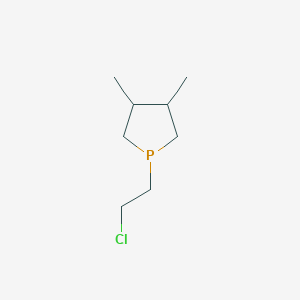
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)

